2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - 191171-55-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Catalog Number: EVT-327638
CAS Number: 191171-55-8
Molecular Formula: C12H18BNO2
Molecular Weight: 219.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents a class of boron-containing chemicals that have garnered significant interest in various fields of chemistry and materials science. The presence of the dioxaborolane moiety in these compounds imparts unique electronic and structural properties, making them valuable for a range of applications, from materials synthesis to pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline often involves their ability to participate in chemical reactions as intermediates. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is achieved through a palladium-catalyzed borylation of aryl bromides, where the dioxaborolane acts as a boron source for the borylation process2. This method is particularly effective for aryl bromides with sulfonyl groups, highlighting the compound's utility in synthesizing complex aromatic structures.

Applications in Various Fields

Material Science

In the field of material science, the self-assembly properties of aniline derivatives have been explored. For example, 4-(1,2-diphenylbut-1-en-1-yl)aniline has been used to create spherical nanoparticles when conjugated with natural compounds like aloin or podophyllotoxin1. These nanoparticles were characterized using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and NanoSight technology, indicating the potential of similar aniline derivatives in nanomaterials development.

Electrochemical Applications

Electrochemical synthesis of polymers based on aniline derivatives has been reported, with applications in energy conversion devices like dye-sensitized solar cells3. A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, was synthesized and polymerized with graphene to create a high-conducting and porous material. This composite demonstrated a 21% increase in energy conversion efficiency compared to a platinum counter electrode, showcasing the promise of aniline derivatives in renewable energy technologies.

Pharmaceutical and Biological Applications

Aniline derivatives have also been investigated for their biological activities. Schiff bases of aniline derivatives have shown significant antimicrobial, antioxidant, and larvicidal activities4. These compounds were synthesized through a condensation reaction and characterized by various spectroscopic techniques. Their biological activities were assessed, with some derivatives exhibiting marked antimicrobial activity and others acting as potent larvicidal agents, suggesting potential applications in pharmaceuticals and pest control.

Properties

CAS Number

191171-55-8

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C12H18BNO2

Molecular Weight

219.09 g/mol

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3

InChI Key

ZCJRWQDZPIIYLM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.